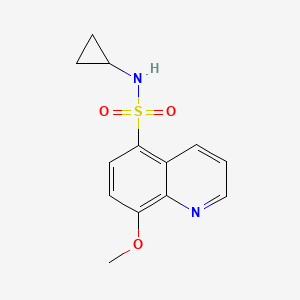
6-(1-methyl-1H-imidazol-2-yl)-N-(1-methyl-2-pyridin-3-ylethyl)pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-methyl-1H-imidazol-2-yl)-N-(1-methyl-2-pyridin-3-ylethyl)pyridazin-3-amine is a chemical compound with a molecular formula C19H21N7. It is a pyridazine-based kinase inhibitor that has shown promising results in scientific research.
Mecanismo De Acción
6-(1-methyl-1H-imidazol-2-yl)-N-(1-methyl-2-pyridin-3-ylethyl)pyridazin-3-amine acts as a potent inhibitor of several kinases, including the c-Met, VEGFR, and PDGFR families. By inhibiting these kinases, this compound can disrupt signaling pathways involved in cell proliferation, survival, and angiogenesis. This, in turn, can lead to the inhibition of tumor growth and the suppression of inflammation and autoimmune responses.
Biochemical and Physiological Effects
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis and suppress the migration and invasion of cancer cells. In addition, this compound has been shown to suppress inflammation and autoimmune responses in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-(1-methyl-1H-imidazol-2-yl)-N-(1-methyl-2-pyridin-3-ylethyl)pyridazin-3-amine is its potent kinase inhibitory activity. This makes it a valuable tool for studying the role of kinases in various cellular processes and diseases. However, one limitation of this compound is its relatively low solubility, which can make it challenging to work with in some experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 6-(1-methyl-1H-imidazol-2-yl)-N-(1-methyl-2-pyridin-3-ylethyl)pyridazin-3-amine. One area of interest is the development of more potent and selective kinase inhibitors based on the structure of this compound. Another potential direction is the exploration of the use of this compound in combination with other drugs to enhance its therapeutic efficacy. Finally, further studies are needed to better understand the potential side effects and toxicity of this compound in vivo.
Métodos De Síntesis
The synthesis of 6-(1-methyl-1H-imidazol-2-yl)-N-(1-methyl-2-pyridin-3-ylethyl)pyridazin-3-amine involves the reaction of 2-chloro-5-nitropyridazine with 2-methyl-1H-imidazole and 3-(1-methyl-2-pyridin-3-yl)propan-1-amine in the presence of a palladium catalyst. The resulting compound is then reduced with hydrogen gas to yield the final product.
Aplicaciones Científicas De Investigación
6-(1-methyl-1H-imidazol-2-yl)-N-(1-methyl-2-pyridin-3-ylethyl)pyridazin-3-amine has been extensively studied for its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinases has been implicated in the development and progression of various diseases, including cancer, inflammation, and autoimmune disorders.
Propiedades
IUPAC Name |
6-(1-methylimidazol-2-yl)-N-(1-pyridin-3-ylpropan-2-yl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-12(10-13-4-3-7-17-11-13)19-15-6-5-14(20-21-15)16-18-8-9-22(16)2/h3-9,11-12H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOZAKLWPBLSKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC=C1)NC2=NN=C(C=C2)C3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[9-hydroxy-7-(2-methylphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-6-methylnicotinonitrile](/img/structure/B5265715.png)
![3,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5265721.png)
![N-cyclopentyl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5265724.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B5265725.png)
![6-methyl-3-[4-(trifluoromethyl)phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5265733.png)
![4-[(4-methoxypiperidin-1-yl)sulfonyl]piperazine-2-carboxylic acid](/img/structure/B5265735.png)

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5265749.png)

![6-(2-furyl)-7-propionyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5265760.png)

![N-(3,4-dimethoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5265763.png)

![4-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}benzenesulfonamide](/img/structure/B5265787.png)
